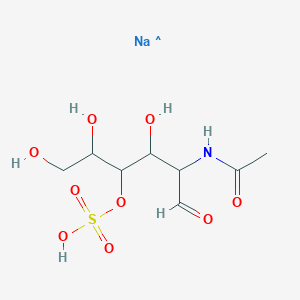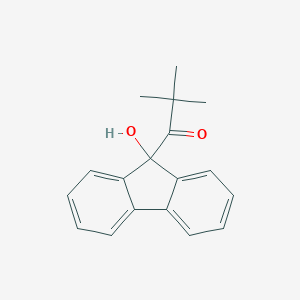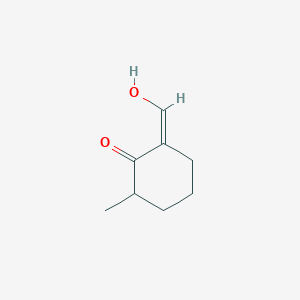
Galnac-4S, NA
Übersicht
Beschreibung
N-Acetyl-D-galactosamine 4-sulfate, sodium salt, commonly referred to as Galnac-4S, NA, is a sulfated monosaccharide derivative of N-acetyl-D-galactosamine. It is a component of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. These compounds are found on the cell surface and in the extracellular matrix of animal tissues, playing crucial roles in various physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-galactosamine 4-sulfate involves the sulfation of N-acetyl-D-galactosamine. This can be achieved through chemical synthesis, where N-acetyl-D-galactosamine is treated with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the product .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-D-galactosamine 4-sulfate can be scaled up using similar chemical synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-galactosamine 4-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-galactosamine 4-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to identify and characterize sulfatases and arylsulfatases.
Biology: It plays a role in studying cell surface interactions and extracellular matrix composition.
Medicine: It is used in the development of therapeutic agents targeting glycosaminoglycan-related pathways.
Industry: It is utilized in the production of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
N-Acetyl-D-galactosamine 4-sulfate exerts its effects by interacting with specific enzymes and receptors. It is recognized by sulfatases, which hydrolyze the sulfate group, leading to various downstream effects. In the context of drug delivery, it targets the asialoglycoprotein receptor on hepatocytes, facilitating the uptake of conjugated therapeutic agents into the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-galactosamine 6-sulfate: Another sulfated derivative with the sulfate group at the 6-position.
Chondroitin sulfate: A glycosaminoglycan composed of repeating disaccharide units of glucuronic acid and N-acetyl-D-galactosamine sulfate.
Dermatan sulfate: Similar to chondroitin sulfate but with iduronic acid instead of glucuronic acid.
Uniqueness
N-Acetyl-D-galactosamine 4-sulfate is unique due to its specific sulfation pattern, which influences its interaction with enzymes and receptors. This specificity makes it a valuable tool in biochemical research and therapeutic applications .
Eigenschaften
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOPYORBHBTHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585069 | |
| Record name | PUBCHEM_16218938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157296-97-4 | |
| Record name | PUBCHEM_16218938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















